Cas no 296899-02-0 (1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid)

1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid
- 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
- 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
- AC1MMV1E
- CHEMBL1699500
- CTK7J0121
- Oprea1_302345
- SureCN2557611
- KB-0729
- CS-0323754
- 296899-02-0
- WLA89902
- SCHEMBL2557611
- 4-Piperidinecarboxylic acid, 1-[4-(4-bromophenyl)-2-thiazolyl]-
- ZLJCOCPMGGSXRR-UHFFFAOYSA-N
- 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylicacid
- Cambridge id 6999087
- MB02187
- NCGC00183568-01
- DTXSID00391122
- AKOS003269690
- MFCD01990266
- BDBM50352634
- AG-205/14185005
- 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid
-
- MDL: MFCD01990266
- Inchi: InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
- InChI Key: ZLJCOCPMGGSXRR-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Br)C2=CSC(=N2)N3CCC(CC3)C(=O)O
Computed Properties
- Exact Mass: 366.00376g/mol
- Monoisotopic Mass: 366.00376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.7Ų
- XLogP3: 3.8
1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KB-0729-5G |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid |
296899-02-0 | >95% | 5g |
£792.00 | 2025-02-09 | |
Chemenu | CM124967-1g |
1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid |
296899-02-0 | 95% | 1g |
$253 | 2023-02-18 | |
abcr | AB257727-1g |
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid, 95%; . |
296899-02-0 | 95% | 1g |
€478.80 | 2025-02-14 | |
Key Organics Ltd | KB-0729-5MG |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid |
296899-02-0 | >95% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | KB-0729-1MG |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid |
296899-02-0 | >95% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | KB-0729-25G |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid |
296899-02-0 | >95% | 25g |
£3168.00 | 2025-02-09 | |
abcr | AB257727-500mg |
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid, 95%; . |
296899-02-0 | 95% | 500mg |
€315.00 | 2025-02-14 | |
A2B Chem LLC | AB38609-1g |
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid |
296899-02-0 | >95% | 1g |
$540.00 | 2024-04-20 | |
Ambeed | A815575-1g |
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid |
296899-02-0 | 95+% | 1g |
$232.0 | 2024-07-28 | |
A2B Chem LLC | AB38609-10g |
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid |
296899-02-0 | >95% | 10g |
$2392.00 | 2024-04-20 |
1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid Related Literature
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
4. Book reviews
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid
Introduction to 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic Acid (CAS No. 296899-02-0)
1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 296899-02-0, represents a fusion of heterocyclic chemistry and pharmacological innovation. Its molecular structure incorporates key functional groups that make it a promising candidate for various therapeutic applications.
The core structure of 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid consists of a piperidine ring linked to a thiazole moiety, which is further substituted with a 4-bromophenyl group. This arrangement confers unique chemical properties that are highly relevant to medicinal chemistry. The presence of the bromine atom in the phenyl ring enhances the electrophilicity of the molecule, making it susceptible to various chemical modifications and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with neurological disorders. The piperidine scaffold is particularly well-studied for its potential in enhancing central nervous system (CNS) drug efficacy. Compounds featuring piperidine moieties have shown promise in treating conditions such as depression, anxiety, and neurodegenerative diseases. The addition of a thiazole ring to this framework further expands the pharmacological potential by introducing additional binding sites and modulating metabolic stability.
The thiazole component of 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid is another critical feature that contributes to its therapeutic relevance. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Moreover, thiazole-based compounds have been extensively explored for their potential in oncology research. The interaction between the thiazole ring and biological targets often leads to the inhibition of key enzymes and signaling pathways involved in cancer progression.
The bromophenyl group in the molecule adds another layer of complexity and functionality. The bromine atom can serve as a handle for further chemical derivatization, allowing researchers to tailor the compound's properties for specific applications. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aromatic or heterocyclic moieties onto the bromophenyl ring, expanding the compound's pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in inflammatory responses and cell cycle regulation. Additionally, preliminary in vitro studies suggest that this compound may exhibit neuroprotective effects by modulating glutamate receptor activity.
The synthesis of 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through a nucleophilic substitution reaction between an appropriate thiol derivative and a disulfur dichloride precursor. Subsequent functionalization of the piperidine ring is achieved through condensation reactions with appropriate carboxylic acid derivatives.
The pharmacokinetic properties of this compound are also under investigation. Studies have begun to assess its solubility, metabolic stability, and distribution within biological systems. These parameters are crucial for determining its bioavailability and potential therapeutic efficacy. Additionally, efforts are being made to explore its potential side effects and toxicological profile through rigorous preclinical testing.
The impact of 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid on drug discovery is significant due to its versatile structure and promising biological activities. Researchers are particularly interested in its potential as a lead compound for developing new treatments for neurological disorders and cancer. As our understanding of molecular interactions continues to evolve, it is likely that this compound will play an increasingly important role in future therapeutic strategies.
In conclusion, 1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid (CAS No. 296899-02-0) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to explore new therapeutic avenues. With ongoing research efforts aimed at optimizing its synthesis and evaluating its biological effects, this compound holds great promise for future medical applications.
296899-02-0 (1-4-(4-Bromophenyl)-1,3-thiazol-2-yl-4-piperidinecarboxylic acid) Related Products
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2039-76-1(3-Acetylphenanthrene)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
